molecular formula C10H12N2O3 B1330568 Ethyl 4-(carbamoylamino)benzoate CAS No. 13289-38-8

Ethyl 4-(carbamoylamino)benzoate

Cat. No.: B1330568
CAS No.: 13289-38-8
M. Wt: 208.21 g/mol
InChI Key: HLVGAFHZUPLCML-UHFFFAOYSA-N
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Description

Ethyl 4-(carbamoylamino)benzoate is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.22 g/mol . . This compound is characterized by the presence of an ethyl ester group and a carbamoylamino group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Ethyl 4-(carbamoylamino)benzoate has a wide range of applications in scientific research, including:

Safety and Hazards

Ethyl 4-(carbamoylamino)benzoate is associated with several hazard statements, including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(carbamoylamino)benzoate can be synthesized through the reaction of ethanol and 4-ureidobenzoic acid . The reaction typically involves the esterification of 4-ureidobenzoic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(carbamoylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoylamino group to an amine group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed:

    Oxidation: Formation of 4-(carbamoylamino)benzoic acid.

    Reduction: Formation of ethyl 4-(aminomethyl)benzoate.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Comparison with Similar Compounds

Ethyl 4-(carbamoylamino)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: Similar structure but lacks the carbamoylamino group.

    Ethyl 4-(2-chloroacetamido)benzoate: Contains a chloroacetamido group instead of a carbamoylamino group.

    Ethyl 4-(6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamido)benzoate: A more complex derivative with additional functional groups.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

ethyl 4-(carbamoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-15-9(13)7-3-5-8(6-4-7)12-10(11)14/h3-6H,2H2,1H3,(H3,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVGAFHZUPLCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70312788
Record name ethyl 4-(carbamoylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13289-38-8
Record name 13289-38-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-(carbamoylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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